1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

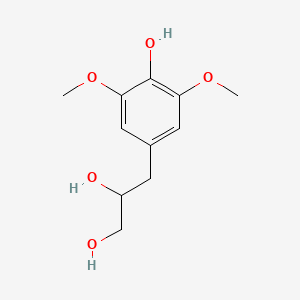

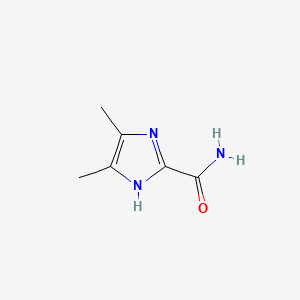

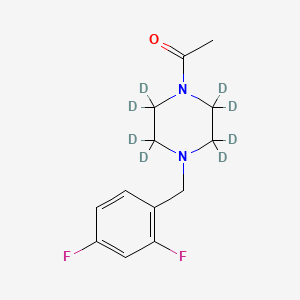

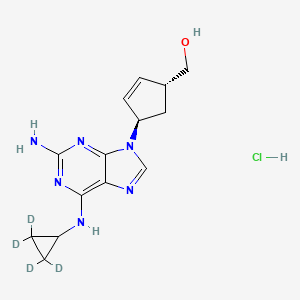

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 is a stable isotope-labeled compound . It has a molecular formula of C13H16F2N2O and a molecular weight of 262.33.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives, including 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8, exhibit a broad spectrum of pharmacological activities due to their significant presence in various well-known drugs. These compounds have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus have been shown to lead to a notable difference in the medicinal potential of the resultant molecules, highlighting the flexibility of piperazine as a core structure in drug design. This versatility supports the ongoing research and development of piperazine-based molecules for various therapeutic applications, with a specific emphasis on their role in central nervous system (CNS) activities, among others (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have been specifically noted for their potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the critical role of piperazine derivatives in addressing the global challenge of tuberculosis (TB) and its resistant forms. The structure-activity relationship (SAR) of these compounds offers insights into their design and optimization for enhanced anti-mycobacterial efficacy. This knowledge serves as a valuable resource for medicinal chemists in the development of safer, selective, and cost-effective anti-TB agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Contributions to TB Treatment

The development of Macozinone, a piperazine-benzothiazinone PBTZ169, for TB treatment exemplifies the therapeutic potential of piperazine derivatives. Currently undergoing clinical studies, Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, a crucial enzyme in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The promising results from pilot clinical studies advocate for further investigations into piperazine-based compounds for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Eigenschaften

IUPAC Name |

1-[2,2,3,3,5,5,6,6-octadeuterio-4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3/i4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZKCIJUGHKLOD-DUSUNJSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=C(C=C(C=C2)F)F)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)